molecular formula C23H24O8 B2894549 (Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-53-4

(Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2894549
CAS RN: 620546-53-4
M. Wt: 428.437
InChI Key: FMQMPHDZDWSSTG-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C23H24O8 and its molecular weight is 428.437. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

Studies on compounds with similar structural features, such as 3-oxo-2,3-dihydrobenzofuran derivatives, reveal insights into their chemical properties and synthesis methods. For instance, the reaction of 3-oxo-2,3-dihydrobenzofuran with different alkyl 2-cyano-3-alkoxypropenoates and alkyl 2-alkoxycarbonyl-3-alkoxypropenoates led to the synthesis of various pyran derivatives, showcasing the compound's versatility in chemical synthesis (J. Mérour & F. Cossais, 1991). This versatility is crucial for exploring novel materials and pharmacologically active molecules.

Synthesis of Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, indicating the potential of similar ethyl compounds for creating diverse heterocyclic structures useful in pharmaceuticals and material science (Mark A. Honey et al., 2012).

Antioxidant Phenolic Compounds

Research on walnut kernels (Juglans regia L.) led to the isolation of phenolic compounds with significant antioxidant activities. This study suggests the potential for synthesizing and investigating similar compounds for their antioxidant properties, which could be beneficial in food science and medicine (Zijia Zhang et al., 2009).

Synthesis and Antimicrobial Activity

The synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, including their antimicrobial activity, provide insights into the potential biological activities of similar ethyl compounds. These findings could guide the development of new antimicrobial agents (YN Spoorthy et al., 2021).

properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-6-29-23(25)13(2)30-15-7-8-16-18(11-15)31-21(22(16)24)10-14-9-19(27-4)20(28-5)12-17(14)26-3/h7-13H,6H2,1-5H3/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQMPHDZDWSSTG-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

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